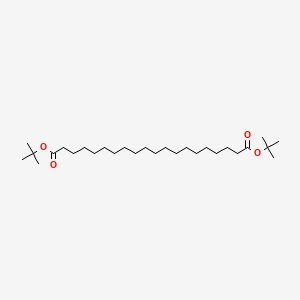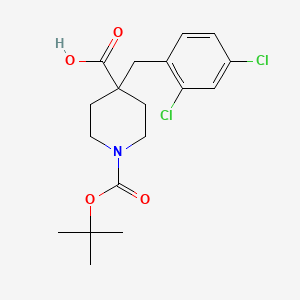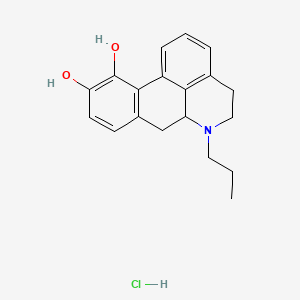
Eicosanedioic acid,1,20-bis(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C28H54O4 and a molecular weight of 454.73 g/mol . It is a white solid that is poorly soluble in water but can dissolve in organic solvents such as ethanol and dimethylbenzene . This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The preparation of Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester typically involves an esterification reaction. This process involves reacting eicosanedioic acid with 1,1-dimethylethanol under specific conditions to yield the desired ester . The reaction is usually carried out under mild conditions, and the specific catalyst and reaction parameters can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester involves its interaction with various molecular targets and pathways. As an ester compound, it can participate in esterification and hydrolysis reactions, affecting the chemical environment and properties of the systems it is involved in . The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:
- Eicosanedioic acid, 1-(1,1-dimethylethyl) 20-(2,5-dioxo-1-pyrrolidinyl) ester
- 20-(tert-Butoxy)-20-oxoicosanoic acid
These compounds share similar structural features but differ in their functional groups and specific applications. Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester is unique due to its specific ester groups and the resulting properties that make it suitable for a wide range of applications.
Properties
Molecular Formula |
C28H54O4 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
ditert-butyl icosanedioate |
InChI |
InChI=1S/C28H54O4/c1-27(2,3)31-25(29)23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26(30)32-28(4,5)6/h7-24H2,1-6H3 |
InChI Key |
LVRIAVNYYISWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)

![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)



![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)
![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)





